1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride
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Overview
Description
1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C11H15Cl3N2 and a molecular weight of 281.61 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichlorobenzyl group and an amine group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl chloride and pyrrolidine.
Reaction Conditions: The reaction between 2,6-dichlorobenzyl chloride and pyrrolidine is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The intermediate product, 1-(2,6-dichlorobenzyl)pyrrolidine, is then isolated and purified.
Hydrochloride Formation: The final step involves the conversion of the intermediate to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride: Similar structure but with different substitution pattern on the benzyl group.
1-(2,6-Dichlorophenyl)pyrrolidin-3-amine hydrochloride: Similar structure but with a phenyl group instead of a benzyl group.
1-(2,6-Dichlorobenzyl)pyrrolidin-2-amine hydrochloride: Similar structure but with the amine group at a different position on the pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H15Cl3N2 |
---|---|
Molecular Weight |
281.6 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15;/h1-3,8H,4-7,14H2;1H |
InChI Key |
FCELKGBDMRWKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=CC=C2Cl)Cl.Cl |
Origin of Product |
United States |
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